![molecular formula C16H23Cl2NO2 B5631283 [1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5631283.png)
[1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of structurally complex piperidine derivatives, such as the one , involves condensation reactions, where specific functional groups are combined in the presence of solvents and catalysts. While the exact synthesis of "[1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol" is not detailed in available literature, similar compounds have been synthesized through the condensation of piperidinyl-methanol derivatives with sulfonyl chlorides in methylene dichloride using triethylamine as the base (Benakaprasad et al., 2007).
Molecular Structure Analysis
X-ray crystallography studies provide insights into the molecular structure of related compounds, indicating that the piperidine ring often adopts a chair conformation, which is a common feature in cyclic organic compounds due to its stability. The geometry around sulfur atoms in sulfonylated derivatives tends to be distorted tetrahedral (Girish et al., 2008).
Chemical Reactions and Properties
The reactivity of piperidine derivatives is significantly influenced by their functional groups. For example, the presence of a sulfonyl group can enhance nucleophilic substitution reactions due to its electron-withdrawing properties. These chemical properties are crucial for designing compounds with desired reactivity and stability (Prasad et al., 2008).
Propriétés
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO2/c1-21-8-6-16(12-20)5-2-7-19(11-16)10-13-3-4-14(17)15(18)9-13/h3-4,9,20H,2,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOHHVVMRNEZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC2=CC(=C(C=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-N,4-dimethylbenzamide](/img/structure/B5631201.png)
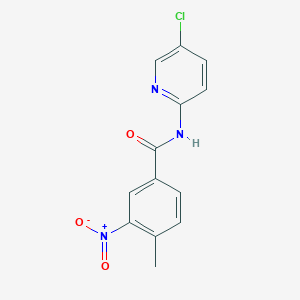
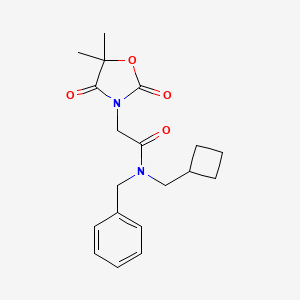
![1-[1-(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5631223.png)
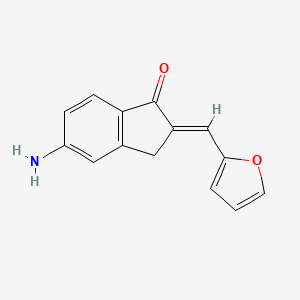

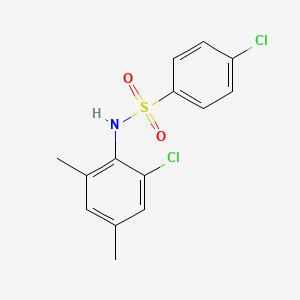
![N-[4-(aminosulfonyl)benzyl]-4-(dimethylamino)benzamide](/img/structure/B5631258.png)
![N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide](/img/structure/B5631265.png)
![[4-(6-isopropylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol](/img/structure/B5631270.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5631277.png)
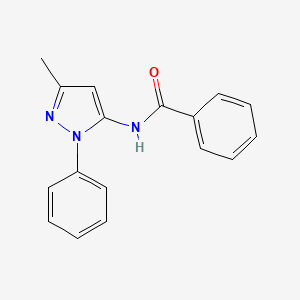
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5631284.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5631289.png)